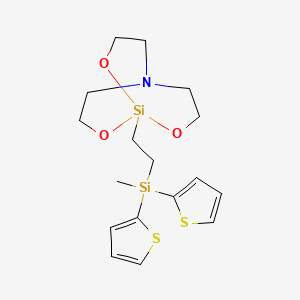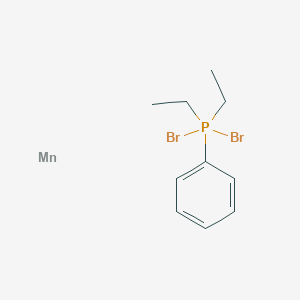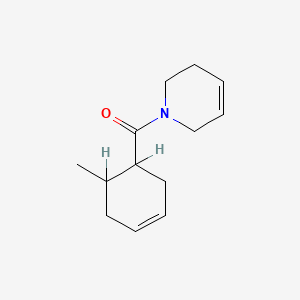
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to an oxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one typically involves the reaction of benzylamine with benzyloxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The oxazolone ring can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxazolones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The oxazolone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and benzyloxy groups can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-2-oxazolidinone: Similar structure but lacks the benzyloxy group.
2-(Benzyloxy)-4,5-dimethoxybenzaldehyde: Contains a benzyloxy group but has a different core structure.
Uniqueness
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one is unique due to the presence of both benzyl and benzyloxy groups attached to the oxazolone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
73087-17-9 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
4-benzyl-2-phenylmethoxy-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO3/c19-16-15(11-13-7-3-1-4-8-13)18-17(21-16)20-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
KXQCTTDKDDNZSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)OC(=N2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


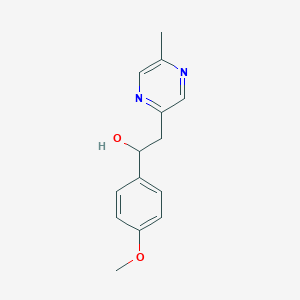
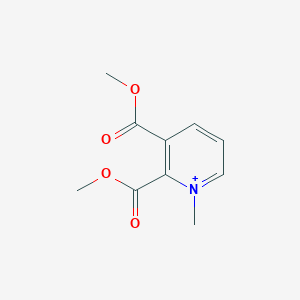
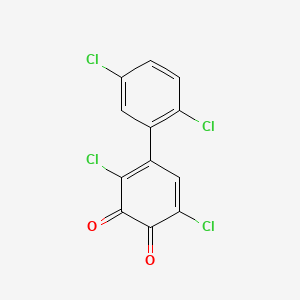

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
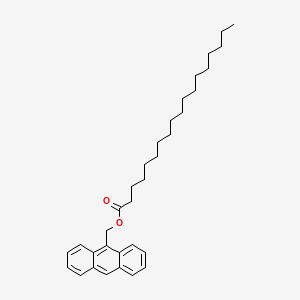
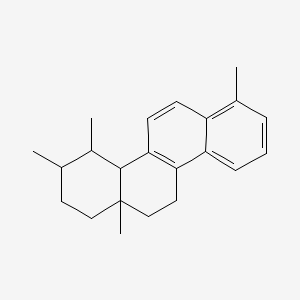
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
